molecular formula C24H20N6O2S B10872262 2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

Cat. No.: B10872262
M. Wt: 456.5 g/mol
InChI Key: KJZKDVZNJZYMFK-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the benzothiazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The compound may also interact with other proteins and receptors, modulating various signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is unique due to its complex heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for therapeutic research and development.

Properties

Molecular Formula

C24H20N6O2S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole

InChI

InChI=1S/C24H20N6O2S/c1-13-14(2)30(24-26-16-7-5-6-8-19(16)33-24)22-20(13)23-27-21(28-29(23)12-25-22)15-9-10-17(31-3)18(11-15)32-4/h5-12H,1-4H3

InChI Key

KJZKDVZNJZYMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6S5)C

Origin of Product

United States

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